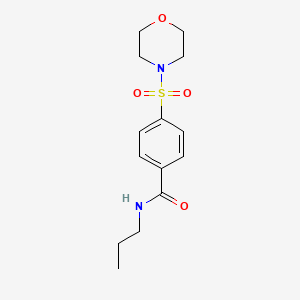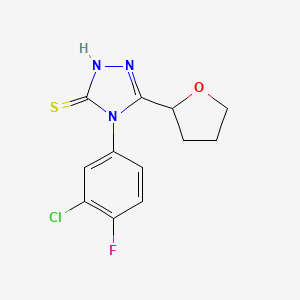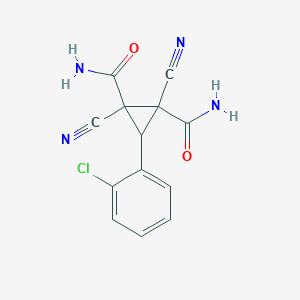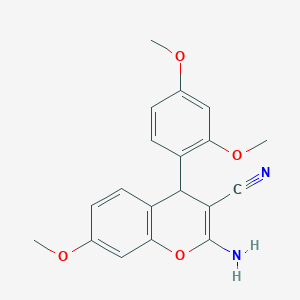![molecular formula C11H14N4O2 B11049141 5,5-Dimethyl-3-[(pyridin-3-ylamino)methyl]imidazolidine-2,4-dione](/img/structure/B11049141.png)
5,5-Dimethyl-3-[(pyridin-3-ylamino)methyl]imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimetil-3-[(piridin-3-ilamino)metil]imidazolidina-2,4-diona es un compuesto heterocíclico que presenta un anillo de imidazolidina sustituido con un grupo piridin-3-ilamino
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5,5-Dimetil-3-[(piridin-3-ilamino)metil]imidazolidina-2,4-diona típicamente implica la ciclización de precursores apropiados bajo condiciones controladas. Un método común implica la reacción de 5,5-dimetilhidantoína con piridin-3-ilmetilamina en presencia de un catalizador adecuado . La reacción se lleva a cabo bajo condiciones de reflujo y el producto se purifica mediante recristalización.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar técnicas de síntesis de flujo continuo para optimizar el rendimiento y la eficiencia. Por ejemplo, un reactor de flujo continuo de disco oscilante multichorro (MJOD) se puede utilizar para producir el compuesto a gran escala . Este método permite un control preciso de los parámetros de reacción y una eficiente aislamiento del producto.
Análisis De Reacciones Químicas
Tipos de reacciones
5,5-Dimetil-3-[(piridin-3-ilamino)metil]imidazolidina-2,4-diona experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los N-óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir derivados de amina.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes sustituyentes en el anillo de imidazolidina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Se pueden utilizar nucleófilos como haluros de alquilo o haluros de arilo en condiciones básicas.
Productos principales
Los productos principales que se forman a partir de estas reacciones incluyen N-óxidos, derivados de amina y varias imidazolidinas sustituidas, dependiendo de los reactivos y condiciones específicas utilizados.
Aplicaciones Científicas De Investigación
5,5-Dimetil-3-[(piridin-3-ilamino)metil]imidazolidina-2,4-diona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros y catalizadores.
Mecanismo De Acción
El mecanismo de acción de 5,5-Dimetil-3-[(piridin-3-ilamino)metil]imidazolidina-2,4-diona implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas y receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas involucradas en las vías de la enfermedad, lo que lleva a efectos terapéuticos . Los objetivos moleculares y las vías exactas dependen de la aplicación específica y son objeto de investigación en curso.
Comparación Con Compuestos Similares
Compuestos similares
5,5-Dimetilhidantoína: Un precursor en la síntesis del compuesto objetivo.
1,3-Dimetil-5-[(piridin-3-ilamino)metil]-1,2,3,4-tetrahidropirimidina-2,4-diona: Un compuesto estructuralmente similar con diferentes sustituciones de anillo.
Singularidad
5,5-Dimetil-3-[(piridin-3-ilamino)metil]imidazolidina-2,4-diona es única debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C11H14N4O2 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
5,5-dimethyl-3-[(pyridin-3-ylamino)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H14N4O2/c1-11(2)9(16)15(10(17)14-11)7-13-8-4-3-5-12-6-8/h3-6,13H,7H2,1-2H3,(H,14,17) |
Clave InChI |
OLLCMDKOZHJFAL-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)N(C(=O)N1)CNC2=CN=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-phenylthiourea](/img/structure/B11049069.png)
![2-(morpholin-4-ylsulfonyl)-N-phenyldibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B11049070.png)
![(5Z)-N-benzyl-2-(4-chlorophenyl)-5-{[(4-methoxyphenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11049079.png)
![2-chloro-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide](/img/structure/B11049084.png)

![4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B11049091.png)

![Ethyl 5-({4,7-dimethoxy-6-[((E)-2-{[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-YL)thieno[2,3-B]pyridin-2-YL]carbonyl}hydrazono)methyl]-1,3-benzodioxol-5-YL}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B11049105.png)

![4-[3-(5-Chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-phenylquinoline](/img/structure/B11049117.png)
![4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11049125.png)
![6-methyl-4-(4-nitrophenyl)-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049138.png)


